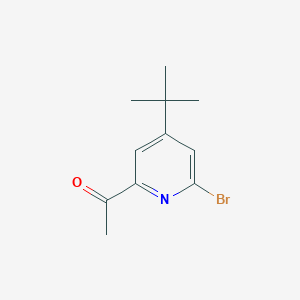

1-(6-Bromo-4-tert-butylpyridin-2-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

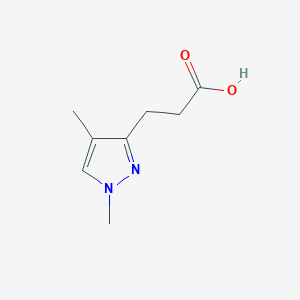

“1-(6-Bromo-4-tert-butylpyridin-2-yl)ethanone” is a chemical compound with the CAS Number: 2116483-38-4 . It has a molecular weight of 256.14 . It is in liquid form .

Molecular Structure Analysis

The InChI code for “1-(6-Bromo-4-tert-butylpyridin-2-yl)ethanone” is 1S/C11H14BrNO/c1-7(14)9-5-8(11(2,3)4)6-10(12)13-9/h5-6H,1-4H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“1-(6-Bromo-4-tert-butylpyridin-2-yl)ethanone” is a liquid compound with a molecular weight of 256.14 .Aplicaciones Científicas De Investigación

Synthesis of alpha-Bromoketones

- Scientific Field : Organic Chemistry

- Application Summary : Alpha-Bromoketones are synthesized from secondary alcohols using Ammonium Bromide and Oxone . This method is versatile and can be used to synthesize a variety of alpha-Bromoketones .

- Methods and Procedures : The method involves the use of secondary alcohols, Ammonium Bromide, and Oxone in a one-pot strategy . The reaction conditions involve the use of chlorobenzene as a solvent at 100 °C under aerobic conditions .

- Results and Outcomes : Various benzylamines, heteroarylmethanamines, and alkylamines reacted smoothly with electronically variable 2 .

Synthesis of Quinazoline Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : Quinazolines are an important class of heterocyclic compounds that have proven their significance, especially in the field of organic synthesis and medicinal chemistry because of their wide range of biological and pharmacological properties .

- Methods and Procedures : The synthesis of quinazolines and their derivatives involves transition metal-catalyzed reactions . These reactions include C-H activation, cascade reactions, and intramolecular dehydrative/dehydrogenative cyclizations .

- Results and Outcomes : The development of novel and improved synthetic methods for the synthesis and functionalization of a nitrogen-containing heterocyclic framework has always been a hot topic of research in synthetic organic chemistry due to their potential applications in the area of medicinal chemistry and material sciences .

Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

- Scientific Field : Medicinal Chemistry

- Application Summary : Pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors are important in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .

- Methods and Procedures : The synthesis of these inhibitors involves an optimized strategy starting from 2-fluoro-4-methylpyridine . This method avoids the use of palladium as a catalyst and is more diverse and versatile .

- Results and Outcomes : The optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps . This is more than eight times higher than the yield from the previously published synthesis starting from 2-bromo-4-methylpyridine .

Synthesis of Alpha-Bromoketones from 2-Bromo-1-(1-Phenyl)Ethanone

- Scientific Field : Organic Chemistry

- Application Summary : Alpha-Bromoketones are synthesized from secondary alcohols using Ammonium Bromide and Oxone . This method is versatile and can be used to synthesize a variety of alpha-Bromoketones .

- Methods and Procedures : The method involves the use of secondary alcohols, Ammonium Bromide, and Oxone in a one-pot strategy . The reaction conditions involve the use of chlorobenzene as a solvent at 100 °C under aerobic conditions .

- Results and Outcomes : Various benzylamines, heteroarylmethanamines, and alkylamines reacted smoothly with electronically variable 2 .

Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

- Scientific Field : Medicinal Chemistry

- Application Summary : Pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors are important in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .

- Methods and Procedures : The synthesis of these inhibitors involves an optimized strategy starting from 2-fluoro-4-methylpyridine . This method avoids the use of palladium as a catalyst and is more diverse and versatile .

- Results and Outcomes : The optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps . This is more than eight times higher than the yield from the previously published synthesis starting from 2-bromo-4-methylpyridine .

Synthesis of Alpha-Bromoketones from 2-Bromo-1-(1-Phenyl)Ethanone

- Scientific Field : Organic Chemistry

- Application Summary : Alpha-Bromoketones are synthesized from secondary alcohols using Ammonium Bromide and Oxone . This method is versatile and can be used to synthesize a variety of alpha-Bromoketones .

- Methods and Procedures : The method involves the use of secondary alcohols, Ammonium Bromide, and Oxone in a one-pot strategy . The reaction conditions involve the use of chlorobenzene as a solvent at 100 °C under aerobic conditions .

- Results and Outcomes : Various benzylamines, heteroarylmethanamines, and alkylamines reacted smoothly with electronically variable 2 .

Propiedades

IUPAC Name |

1-(6-bromo-4-tert-butylpyridin-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-7(14)9-5-8(11(2,3)4)6-10(12)13-9/h5-6H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOTOGFSIIZTTTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=CC(=C1)C(C)(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Bromo-4-tert-butylpyridin-2-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-nitrobenzamide](/img/structure/B2401644.png)

![2-Naphthyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B2401645.png)

![N-[2-(1H-Indol-3-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2401647.png)

![N-(3,4-dichlorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2401648.png)

![N-[3-(Methylamino)-3-oxopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2401654.png)

![N-(3-nitrophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2401655.png)

![2-(2-chloro-4-fluorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2401658.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2401660.png)

![Tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate](/img/no-structure.png)

![Methyl 2-amino-2-[3-[(2,6-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2401667.png)